2-(2-Bromo-4-ethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone
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Overview
Description
2-(2-Bromo-4-ethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone is an organic compound that features a brominated phenoxy group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-ethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone typically involves multiple steps:
Bromination: The starting material, 4-ethylphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-ethylphenol.
Etherification: The brominated phenol is then reacted with an appropriate alkylating agent to form the phenoxy ether.
Pyrazole Formation: The phenoxy ether is then reacted with a suitable hydrazine derivative to form the pyrazole ring.
Ketone Formation: Finally, the pyrazole derivative is reacted with an appropriate acylating agent to introduce the ethanone group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the ethyl group or the pyrazole ring.
Reduction: Reduction reactions may target the ketone group, converting it to an alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with alcohol groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: The compound may be explored as a lead compound in drug development, particularly for its potential interactions with biological targets.
Industry
Agricultural Chemistry: The compound may be used in the development of agrochemicals, such as herbicides or insecticides.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-ethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone would depend on its specific application. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-methylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
- 2-(2-chloro-4-ethylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
- 2-(2-bromo-4-ethylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propanone
Uniqueness
The uniqueness of 2-(2-Bromo-4-ethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H17BrN2O2 |
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Molecular Weight |
337.21 g/mol |
IUPAC Name |
2-(2-bromo-4-ethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C15H17BrN2O2/c1-4-12-5-6-14(13(16)8-12)20-9-15(19)18-11(3)7-10(2)17-18/h5-8H,4,9H2,1-3H3 |
InChI Key |
BGLLJXJXOOCHRX-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OCC(=O)N2C(=CC(=N2)C)C)Br |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)N2C(=CC(=N2)C)C)Br |
Origin of Product |
United States |
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